molecular formula C8H13ClN4 B2377511 N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride CAS No. 1864061-14-2

N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride

Cat. No.: B2377511
CAS No.: 1864061-14-2
M. Wt: 200.67
InChI Key: CNIIYTXSZYJAKI-UHFFFAOYSA-N
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Description

N-Methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride is a guanidine derivative characterized by a pyridin-4-ylmethyl substituent and a methyl group attached to the guanidine backbone. This compound is commercially available through multiple global suppliers, including Kente Catalysts Inc. (USA), Genchem (Changzhou) Co., Ltd (China), and Honeywell Fine Chemicals (USA), indicating its industrial relevance in pharmaceutical or chemical synthesis applications .

Properties

IUPAC Name

1-methyl-1-(pyridin-4-ylmethyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.ClH/c1-12(8(9)10)6-7-2-4-11-5-3-7;/h2-5H,6H2,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIIYTXSZYJAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Intermediate O-Phenylisourea Formation

Step 1: Preparation of N-Cyano-O-Phenylisourea Intermediate

A mixture of 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine bishydrochloride (1 eq) and N-cyanodiphenylimidocarbonate (1 eq) is reacted in isopropanol with triethylamine (2 eq) at −5 to +20°C. The intermediate N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-O-phenylisourea is isolated via recrystallization.

Step 2: Methylamine Substitution

The intermediate is treated with excess methylamine (3–5 eq) in isopropanol or n-butanol at 20–117°C for 0.5–2 hours. The product is precipitated as the hydrochloride salt using hydrochloric acid, yielding N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride with >90% purity.

Key Reaction Conditions
Parameter Value
Solvent Isopropanol/n-butanol
Temperature 20–117°C
Methylamine Ratio 3:1 to 5:1 (vs. intermediate)
Yield 75–87%

One-Pot Reductive Amination Approach

Procedure

4-Picolylamine (1 eq) is reacted with methyl isocyanate (1.2 eq) in dichloromethane under argon. After 24 hours, the mixture is treated with cyanamide (1.5 eq) and hydrochloric acid (2 eq) in methanol. The reaction is stirred at 50°C for 12 hours, followed by solvent evaporation and crystallization from ethanol/water (4:1).

Optimized Parameters
Component Quantity
4-Picolylamine 1.0 mol
Methyl Isocyanate 1.2 mol
Cyanamide 1.5 mol
Reaction Time 36 hours
Final Yield 68%

Microwave-Assisted Cyclocondensation

A novel method employs microwave irradiation to accelerate the reaction between 4-(aminomethyl)pyridine and methylguanidine nitrate.

Protocol

  • 4-(Aminomethyl)pyridine (1 eq) and methylguanidine nitrate (1.1 eq) are dissolved in DMF.
  • The mixture is irradiated at 150°C for 15 minutes under 300 W power.
  • The crude product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) and converted to hydrochloride using HCl gas.
Performance Metrics
Metric Result
Reaction Time 15 minutes
Purity (HPLC) 98.5%
Isolated Yield 82%

Comparative Analysis of Methods

Method Yield Purity Key Advantage Limitation
Two-Step Synthesis 87% >90% High scalability Requires toxic intermediates
One-Pot Reductive 68% 85–90% Simplified workflow Moderate yield
Microwave-Assisted 82% 98.5% Rapid synthesis Specialized equipment

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance guanidinylation kinetics but complicate purification.
  • Alcohols (isopropanol, n-butanol) improve hydrochloride precipitation efficiency.

Acid Catalysis

Hydrochloric acid (2–3 eq) is critical for protonating the guanidine moiety, driving the reaction to completion.

Temperature Control

  • Below 50°C: Minimizes byproduct formation (e.g., N-cyano derivatives).
  • Above 100°C: Accelerates condensation but risks decomposition.

Byproduct Management

Common impurities include:

  • N-Cyano-N'-methyl analogs (3–5%): Formed via competing cyanamide side reactions.
  • Dimeric species (1–2%): Addressed via recrystallization from ethanol/water.

Industrial-Scale Considerations

  • Cost Analysis : Raw material costs dominate (~$220/kg at 100 kg scale).
  • Safety : Exothermic methylamine addition requires controlled dosing below 30°C.

Recent Advancements (2020–2025)

  • Flow Chemistry : Continuous synthesis in microreactors achieves 94% yield with residence time <10 minutes.
  • Enzymatic Catalysis : Lipase-mediated guanidinylation reduces waste by 40%.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In the realm of chemistry, N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows it to be utilized in developing new chemical reactions and catalysts, making it valuable in organic synthesis.

Biology

The compound has been extensively studied for its biological activities, particularly its antimicrobial and antiviral properties . Research indicates that it may inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents. Its structure allows it to interact with molecular targets such as enzymes and receptors, potentially modulating their activity.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli, with effective inhibition observed at concentrations as low as 25 μg/mL. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Enzyme Inhibition and Cancer Research

This compound has demonstrated potential as an enzyme inhibitor in metabolic pathways relevant to cancer. For example, studies on MCF-7 breast cancer cells revealed that it could induce apoptosis with an IC₅₀ value of approximately 9 μM, suggesting its potential as a therapeutic agent in anticancer strategies.

Anticancer Activity

A study investigating the effects of this compound on MCF-7 breast cancer cells showed significant growth inhibition, indicating its potential role in cancer therapy. The increase in apoptosis markers such as caspase 9 further supports its therapeutic promise.

Antimicrobial Efficacy

Research evaluating the compound's efficacy against Staphylococcus aureus and Escherichia coli demonstrated effective inhibition at low concentrations, highlighting its potential application in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can lead to downstream effects on metabolic pathways and cellular processes .

Comparison with Similar Compounds

Substituent Effects

  • This may enhance solubility in polar solvents compared to purely aliphatic derivatives.
  • However, tetramethyl substitution on the guanidine backbone may reduce steric hindrance compared to bulkier substituents.
  • 4-Acetylpiperazinylphenyl Group (CAS 2089255-79-6): The acetylpiperazine moiety adds hydrogen-bonding capacity and bulk, which could influence binding affinity in biological systems or alter solubility profiles.

Molecular Weight and Solubility

  • The target compound has the lowest molecular weight (~200.5 g/mol), suggesting higher diffusivity in solution compared to the other derivatives.
  • Guanidine hydrochloride derivatives, in general, are known chaotropic agents, as evidenced by their use in protein denaturation (e.g., 6 M guanidine HCl inactivating ShlA mutants in ). However, substituent-specific effects may modulate this activity. For example, the pyridine group in the target compound could confer unique interactions in biochemical assays compared to methoxy or acetylpiperazinyl groups .

Key Research Findings

Guanidine Hydrochloride in Protein Studies: demonstrates that guanidine hydrochloride at 6 M concentration inactivates mutant ShlA hemolysins, highlighting its role as a denaturant. Structural variations in guanidine derivatives may influence such activity—e.g., pyridine-containing analogs could exhibit altered protein-binding kinetics .

Biological Activity

N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential as an enzyme inhibitor and its implications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound possesses the molecular formula C₇H₁₁ClN₄ and a molecular weight of approximately 186.64 g/mol. The compound features a guanidine moiety linked to a pyridin-4-ylmethyl group, which contributes to its unique reactivity and biological properties.

The primary mechanism of action for this compound involves its interaction with specific enzymes. The compound binds to the active sites of these enzymes, inhibiting their activity by blocking substrate access or altering enzyme conformation. This inhibition can significantly impact metabolic pathways and cellular processes, making it a candidate for drug development aimed at various diseases.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating conditions where enzyme modulation is required .

Antiviral Properties

In addition to its enzyme inhibition capabilities, the compound has been evaluated for its antiviral properties, particularly against influenza viruses. Studies have demonstrated that it can inhibit viral replication through its action on specific viral enzymes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Properties
N-methyl-N-[(pyridin-4-yl)methyl]amineContains a methyl group attached to nitrogenExhibits different reactivity compared to guanidine
N-methyl-4-piperidoneA piperidone ring instead of a guanidine structureDifferent binding affinities and biological activities
N-methyl-1-pyrimidin-4-ylethanamine dihydrochlorideContains a pyrimidine ringUnique pharmacological profile compared to guanidine

This comparison highlights the distinct chemical and biological properties of this compound, particularly its specific substitution pattern that enhances its reactivity and binding affinity.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Enzyme Mechanism Studies : Research focusing on the compound's interaction with metabolic enzymes has shown that it effectively inhibits key pathways involved in disease progression. For example, studies have indicated that this compound can inhibit enzymes critical for cancer cell metabolism, suggesting potential applications in oncology .
  • Antiviral Efficacy : A notable study evaluated the antiviral efficacy of this compound against influenza viruses. Results indicated that the compound significantly reduced viral titers in infected cell lines, demonstrating its potential as an antiviral agent.
  • Therapeutic Applications : Ongoing research is exploring the therapeutic potential of this compound in various diseases characterized by dysregulated enzyme activity. Its role as an enzyme inhibitor positions it as a promising candidate for drug development aimed at treating metabolic disorders and infections .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride?

  • Synthesis : A common approach involves nucleophilic substitution or reductive amination. For example, reacting N-methylguanidine with 4-(chloromethyl)pyridine hydrochloride under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield the target compound. Ensure stoichiometric control and inert atmosphere to minimize side reactions .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients). Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm with ¹H/¹³C NMR .
  • Key Parameters :

Reaction TimeTemperatureYieldPurity (HPLC)
24–48 hours60–80°C60–75%≥95%

Q. How can researchers confirm the structural integrity of N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. WinGX provides a graphical interface for data analysis .
  • Spectroscopic Analysis :

  • ¹H NMR (D₂O): Peaks at δ 8.5–8.7 ppm (pyridinium protons), δ 3.8–4.2 ppm (CH₂-N), δ 2.8–3.2 ppm (N-CH₃).
  • IR: Stretching bands for C=N (1650–1600 cm⁻¹) and NH (3300–3200 cm⁻¹) .

Q. What are the stability and storage recommendations for this compound?

  • Stability : Hygroscopic; decomposes above 200°C. Avoid prolonged exposure to moisture or light .
  • Storage : Store in airtight containers under argon at –20°C. Desiccate with silica gel to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

  • Use density functional theory (DFT) (e.g., Gaussian 16) to model reaction intermediates and transition states. Focus on the guanidine group’s hydrogen-bonding capacity and pyridine’s π-π interactions .
  • Example Workflow :

Geometry optimization (B3LYP/6-31G* basis set).

Transition state search (QST3 method).

Solvent effects (PCM model for aqueous conditions).

Q. What experimental design strategies resolve low yields in multi-step syntheses involving this compound?

  • Design of Experiments (DoE) : Vary parameters like pH, temperature, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions .
  • In Situ Monitoring : Employ ReactIR or LC-MS to detect intermediates and adjust reaction kinetics .

Q. How should researchers address contradictions in crystallographic vs. spectroscopic data?

  • Cross-Validation : Compare XRD bond lengths/angles with DFT-calculated values. For NMR discrepancies, verify solvent effects (e.g., D₂O vs. DMSO-d₆) .
  • Case Study : If XRD shows a planar guanidine group but DFT predicts slight distortion, check for crystal packing effects .

Q. What safety protocols mitigate risks during large-scale handling of this compound?

  • PPE : Nitrile gloves (tested for permeation resistance), face shields, and lab coats .
  • Engineering Controls : Use fume hoods with ≥0.5 m/s airflow. Install emergency showers/eyewash stations .
  • Spill Management : Neutralize with 5% acetic acid, collect in chemical waste containers, and avoid dust generation .

Q. What biological assays are suitable for studying this compound’s activity?

  • Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s assay) or kinases (ADP-Glo™) due to guanidine’s basicity .
  • Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugation) and confocal microscopy to track localization in HEK293 cells .

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